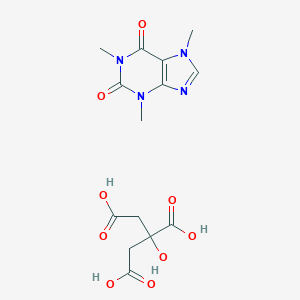

枸橼酸咖啡因

描述

Caffeine citrate is a widely used methylxanthine drug, particularly in neonatal intensive care units for the treatment of apnea of prematurity. It is known for its efficacy, tolerability, and wide therapeutic index, which has made it the drug of choice among methylxanthines. Its therapeutic applications extend to aiding in mechanical ventilation and the management of bronchopulmonary dysplasia, earning it the reputation of a "silver bullet" in neonatology .

Synthesis Analysis

Caffeine is a purine alkaloid that is synthesized in plants, with caffeine synthase playing a crucial role in the last two steps of its biosynthesis. This enzyme is a type of S-adenosylmethionine-dependent N-methyltransferase and has been studied extensively in tea leaves (Camellia sinensis) . The biosynthetic pathway of caffeine involves sequential methylations at N-7, N-3, and N-1 of the xanthine ring, catalyzed by methyltransferase activities . The separation and characterization of these enzymes, particularly the N-7 methyltransferase, have been a focus of research to understand and potentially control caffeine content in plants .

Molecular Structure Analysis

The molecular structure and interactions of caffeine, particularly when forming a cocrystal with citric acid, have been investigated using various techniques. The caffeine-citric acid cocrystal has been characterized by powder X-ray diffraction and differential scanning calorimetry. Spectroscopic methods, such as FT-IR and FT-Raman, along with quantum chemical approaches, have provided insights into the structural and spectral features of the cocrystal. These studies have revealed the presence of significant hydrogen bonding interactions, which are crucial for the stability and reactivity of the cocrystal .

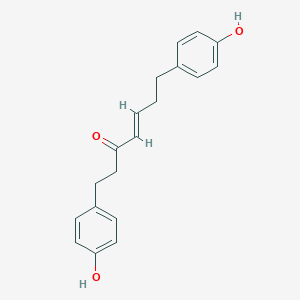

Chemical Reactions Analysis

The chemical reactions involving caffeine citrate, especially in the context of its pharmacological activity, are complex. Caffeic acid, a related phenolic compound, has been shown to have antioxidant, anti-inflammatory, and anticarcinogenic activities. Its anticancer properties against hepatocarcinoma are associated with its chemical structure, which allows it to act as both an antioxidant and pro-oxidant. The compound is metabolized in the intestinal mucosa through phase II enzymes, leading to various conjugated forms. Caffeic acid can prevent the production of reactive oxygen species and induce DNA oxidation in cancer cells, among other mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of caffeine citrate have been studied through the identification and characterization of its cocrystal polymorphs. These polymorphs exhibit distinct physicochemical properties, such as melting points and stability against humidity. The thermodynamic stability order of these polymorphs has been determined, which is essential for understanding their behavior in different conditions . Additionally, the development of taste-masked caffeine citrate formulations using hot melt extrusion technology has been explored to improve patient compliance by masking the bitter taste of the drug .

Relevant Case Studies

Caffeine citrate's pharmacokinetics have been studied in Chinese premature infants with apnea. A population pharmacokinetic model was developed to provide a reference for individualized treatment, highlighting the importance of understanding the drug's behavior in specific patient populations .

科学研究应用

在早产儿中的应用

枸橼酸咖啡因因其在管理早产儿呼吸暂停(AOP)中的治疗作用而广为人知。一项在欧洲对妊娠不足 37 周的早产儿进行的综合研究表明,使用药用级枸橼酸咖啡因治疗和预防 AOP 是安全的。该治疗主要是针对 AOP 的,绝大多数婴儿在服用枸橼酸咖啡因后表现出好转。此外,其安全性得到了验证,一小部分新生儿出现了可控的副作用 (Lista 等人,2016)。

此外,还分析了枸橼酸咖啡因对早产儿呼吸神经控制的影响。该研究报告说,中枢性呼吸暂停的次数显着减少,膈肌能量消耗增加,表明枸橼酸咖啡因刺激了神经呼吸 (Parikka 等人,2015)。

心血管作用

已经研究了枸橼酸咖啡因的血流动力学作用,如心率、每搏输出量、心输出量和血压的变化,在早产儿中。这些参数在静脉注射咖啡因后显示出一致的增加,表明在早产儿呼吸暂停中具有潜在的血流动力学管理作用 (Soloveychik 等人,2009)。

对运动表现的影响

有趣的是,枸橼酸咖啡因的影响超出了临床环境,扩展到了运动领域,在那里探索了其对运动表现的促效作用。一项涉及精英轮椅运动员的研究没有发现枸橼酸咖啡因补充剂能显着提高运动表现。然而,该研究强调了与柠檬酸钠摄入相关的生理反应,如 pH 值和碳酸氢盐浓度 (Flueck 等人,2014)。

对全身血流和导管分流的影响

研究了枸橼酸咖啡因在改变早产儿全身血流和导管分流中的作用,尤其是那些患有动脉导管未闭 (PDA) 的早产儿。该研究强调需要密切监测,因为在服用枸橼酸咖啡因后导管分流流量会暂时增加,表明需要仔细观察的潜在心血管作用 (Hwang 等人,2017)。

安全和危害

未来方向

The FDA has approved caffeine for use in the treatment of apnea of prematurity and prevention and treatment of bronchopulmonary dysplasia of premature infants . Non-FDA-approved uses of caffeine include treating migraine headaches and post-dural puncture headaches and enhancing athletic performance, especially in endurance sports . Caffeine has links with decreased all-cause mortality . It is also under investigation for its efficacy in treating depression and neurocognitive declines, such as those seen in Alzheimer and Parkinson disease .

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQXSQPPHJPGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046938 | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeine citrate | |

CAS RN |

69-22-7 | |

| Record name | Caffeine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine, citrated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

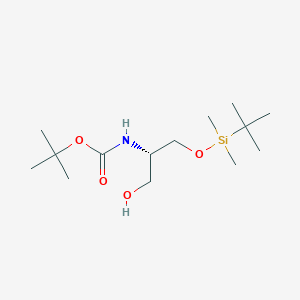

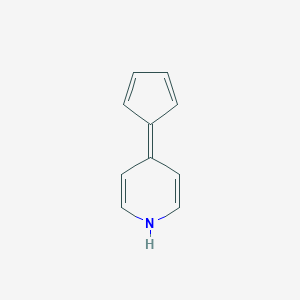

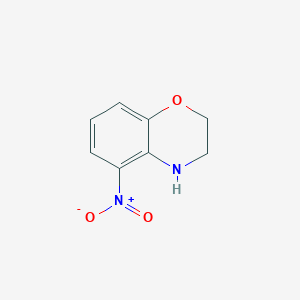

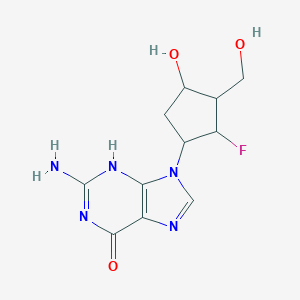

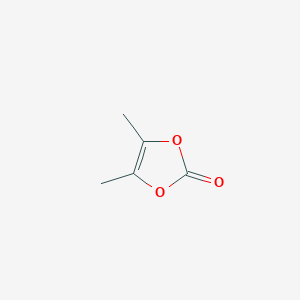

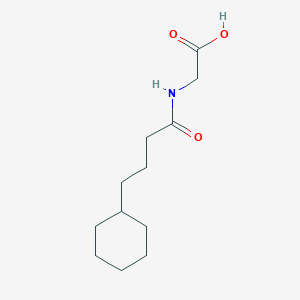

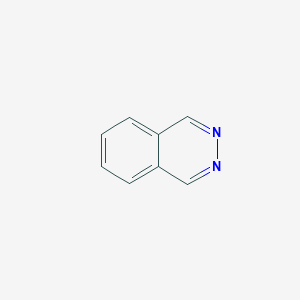

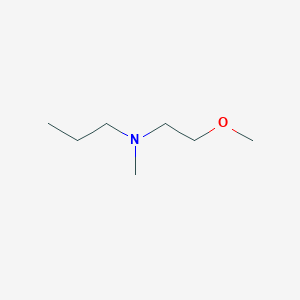

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

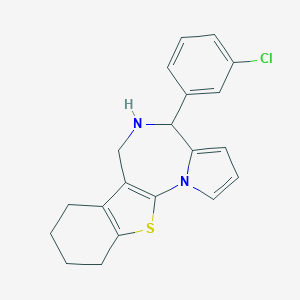

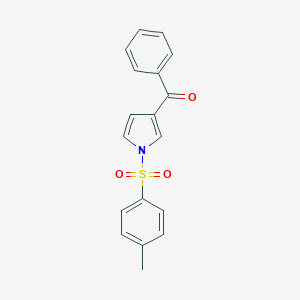

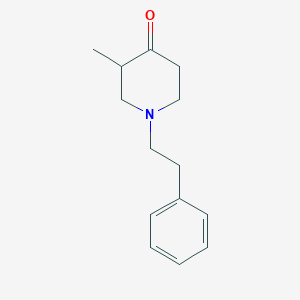

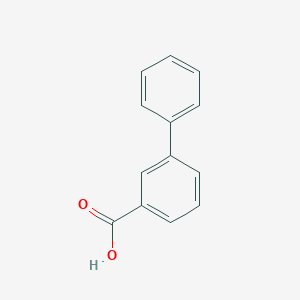

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)